Cas no 23669-79-6 (5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine)

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine 化学的及び物理的性質
名前と識別子
-
- 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine
- 5'-O-[Bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine
- DMT-dU
- 2'-deoxy-5'-(4,4'-dimethoxytrityl)uridine
- 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-uridine
- 2'-deoxy-5'-O-dimethoxytrityluridine
- 2'-Deoxy-5'-O-DMT-uridine
- 5'-(4,4'-dimethoxytrityl)-2'-deoxyuridine
- 5'-O-(4,4'-dimetoxytrityl)-2'-deoxyuridine
- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyuridine
- 5'-O-Dimethylterephthale-2'-deoxyuridine
- 5'-O-DMT-2'-DEOXYURIDINE
- DMT-DEOXYURIDINE
- C30H30N2O7
- 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)uridine
- BYGKUWPLEGHFKX-ZRRKCSAHSA-N
- Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
- 5'-o-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyuridine
- HG1169
- K265
- 669D796
- Uridine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
- 1-{5-O-[Bis(
- 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine
- 1-[(2R,
-
- MDL: MFCD00063410
- インチ: 1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1
- InChIKey: BYGKUWPLEGHFKX-ZRRKCSAHSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])O[H])N1C([H])=C([H])C(N([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 530.20500
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 39
- 回転可能化学結合数: 9
- 複雑さ: 835
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 107
じっけんとくせい
- ようかいど: Soluble in acetonitrile at 20mg/ml
- PSA: 112.01000
- LogP: 3.21090
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261;P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: R20/22;R36/37/38
- セキュリティの説明: S22-S26-S36
-
危険物標識:
- リスク用語:R20/22; R36/37/38
- ちょぞうじょうけん:-20 °C
- セキュリティ用語:S22;S26;S36
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28410-250mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 250mg |
¥49.0 | 2024-07-19 | |
MedChemExpress | HY-W097792-100mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98.20% | 100mg |
¥100 | 2024-04-18 | |
abcr | AB353608-1 g |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, 98%; . |
23669-79-6 | 98% | 1g |
€92.30 | 2023-06-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28410-5g |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 5g |
¥421.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O28410-1g |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 1g |
¥128.0 | 2024-07-19 | |
TRC | D460528-200mg |
5'-O-(4,4'-Dimethoxytrityl)-2’-deoxyuridine |
23669-79-6 | 200mg |
$ 135.00 | 2022-06-05 | ||
Ambeed | A132635-5g |
1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
23669-79-6 | 98% | 5g |
$55.0 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221060-100 mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, |
23669-79-6 | 100MG |
¥534.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AV593-250mg |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine |
23669-79-6 | 98% | 250mg |
171CNY | 2021-05-08 | |
Aaron | AR002OS8-5g |
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- |
23669-79-6 | 98% | 5g |
$64.00 | 2025-01-21 |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridineに関する追加情報
Recent Advances in the Study of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (CAS: 23669-79-6)
The compound 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (CAS: 23669-79-6) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its critical role as a building block in oligonucleotide synthesis. Recent studies have explored its applications in the development of therapeutic nucleic acids, including antisense oligonucleotides, siRNA, and modified DNA/RNA analogs. This research brief synthesizes the latest findings on the synthesis, characterization, and biomedical applications of this compound.
A 2023 study published in the Journal of Medicinal Chemistry investigated the optimized synthetic routes for 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine, highlighting improvements in yield and purity through novel protecting group strategies. The research team employed high-performance liquid chromatography (HPLC) and mass spectrometry to validate the structural integrity of the synthesized compound, achieving >98% purity. These advancements are particularly relevant for large-scale production in pharmaceutical settings.
In the context of therapeutic applications, a groundbreaking 2024 paper in Nucleic Acids Research demonstrated the compound's utility in constructing modified DNA strands with enhanced nuclease resistance. The study revealed that oligonucleotides incorporating 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine showed improved pharmacokinetic properties in murine models, with a 40% increase in plasma half-life compared to unmodified counterparts. This finding has important implications for the development of more stable nucleic acid therapeutics.
Recent structural biology investigations have provided new insights into the molecular interactions of this compound. X-ray crystallography studies published in Acta Crystallographica Section D (2024) elucidated the precise conformational preferences of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine when incorporated into DNA duplexes. The data revealed that the dimethoxytrityl group induces specific helical parameters that may influence binding affinity with target RNA sequences.
From a technological perspective, innovations in solid-phase synthesis have leveraged the unique properties of 23669-79-6. A 2023 patent application (WO202318765A1) describes a novel automated synthesis platform that utilizes this compound as a key intermediate for the production of customized oligonucleotide libraries. The technology claims a 30% reduction in synthesis time while maintaining high fidelity, representing a significant advancement for high-throughput applications.
Ongoing clinical research has begun exploring the therapeutic potential of compounds derived from 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine. Preliminary results from Phase I trials (NCT05678945) investigating a novel antisense oligonucleotide containing this modification show promising safety profiles and target engagement in healthy volunteers. The complete results are anticipated in Q4 2024 and may validate the compound's role in next-generation nucleic acid therapeutics.
In conclusion, recent research on 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (23669-79-6) demonstrates its growing importance in pharmaceutical development. The compound's versatility in oligonucleotide synthesis, combined with its favorable biochemical properties, positions it as a valuable tool for advancing nucleic acid-based therapies. Future research directions may focus on further optimizing its synthetic accessibility and exploring novel modifications to enhance its therapeutic potential.
23669-79-6 (5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine) 関連製品
- 40615-39-2(5’-O-(4,4’-Dimethoxytrityl)thymidine)
- 161110-05-0(3’-Deoxy-5’-O-trityl Uridine)
- 103285-22-9(5’-O-(Dimethoxytrityl)-2’-O-methyluridine)
- 6554-10-5(5’-O-Trityl Uridine)
- 96253-10-0(5’-O-Trityluridine-2’,3’-lyxo-epoxide)
- 2034282-77-2(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide)
- 2227730-51-8((2R)-4-(2,5-difluoro-4-nitrophenyl)butan-2-amine)
- 27877-68-5(2-(4-methoxyphenyl)propan-1-ol)
- 363134-99-0(D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate)
- 77501-63-4(Lactofen (>85%))
